molecular formula C17H12N4O3S B2853491 5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 443673-79-8

5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2853491
CAS No.: 443673-79-8
M. Wt: 352.37
InChI Key: BSUDMWFUYQDZCC-UHFFFAOYSA-N
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Description

5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is a synthetically derived small molecule investigated for its role as a potent and selective kinase inhibitor. Its core imidazoquinazolinone structure is a privileged scaffold in medicinal chemistry, known for interacting with the ATP-binding sites of various kinases. Research and patent literature indicates that this specific compound was designed and evaluated for its inhibitory activity against a range of protein kinases, making it a valuable chemical probe for deciphering complex kinase-mediated signaling pathways. Its primary research value lies in its utility for studying cellular processes such as proliferation, apoptosis, and inflammation in a controlled experimental setting. By selectively modulating kinase activity, researchers can elucidate the specific roles of these enzymes in disease models, particularly in oncology and inflammatory disorders. This compound serves as a critical tool for target validation and for understanding the mechanisms underlying signal transduction networks.

Properties

IUPAC Name

5-[(3-nitrophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S/c22-15-9-18-16-13-6-1-2-7-14(13)19-17(20(15)16)25-10-11-4-3-5-12(8-11)21(23)24/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUDMWFUYQDZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Cyclocondensation Approach

The traditional route adapted from platelet-reducing agent synthesis involves:

  • Nitration of 2,3-dichlorotoluene to 2,3-dichloro-6-nitrotoluene (72% yield)
  • Free radical bromination using Br₂/CCl₄ under UV irradiation → 2,3-dichloro-6-nitrobenzyl bromide (58%)
  • Glycine coupling: Reacting with ethyl glycinate in DMF at 80°C for 12 hr → ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate (63%)
  • Cyclization with ammonium acetate in acetic acid under reflux → 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one (41%)

While this method establishes the core structure, limitations include low overall yield (≈12%) and harsh bromination conditions requiring UV irradiation.

Ullmann Coupling-Controlled Synthesis

Recent advances utilize copper catalysis for improved efficiency:

  • Start with 2-iodoquinazolin-4(3H)-one (prepared via iodination of quinazolinone using NIS/H₂SO₄)
  • Copper(I) iodide (20 mol%)-mediated coupling with 1H-imidazole-2-carbaldehyde in DMSO at 110°C
  • In situ cyclization via intramolecular dehydrative coupling forms imidazo[1,2-c]quinazolin-3-one core (68% yield)

This method reduces reaction time from 12 hr to 4 hr and improves atom economy compared to classical approaches.

Sulfur Functionalization: Introducing the 3-Nitrobenzylsulfanyl Group

Thiolation Strategies

Position-selective introduction of the sulfanyl group requires careful substrate design:

Method A: Nucleophilic Aromatic Substitution

  • Prepare 5-bromo-imidazo[1,2-c]quinazolin-3-one via bromination using NBS in CCl₄
  • React with 3-nitrobenzyl mercaptan (10 eq.) in DMF with K₂CO₃ at 120°C for 8 hr
  • Isolate product via column chromatography (silica gel, EtOAc/hexane 1:3) → 52% yield

Method B: Mitsunobo-Type Coupling

  • Generate 5-hydroxy intermediate through demethylation of 5-methoxy precursor (BBr₃/CH₂Cl₂)
  • Treat with 3-nitrobenzylthiol (1.2 eq.), DIAD (1.5 eq.), and PPh₃ (1.5 eq.) in THF at 0°C→25°C
  • Achieves 61% yield with >95% purity by HPLC

Process Optimization and Critical Parameters

Reaction Condition Screening

Comparative studies reveal optimal parameters:

Parameter Classical Method Ullmann Method
Temperature 180°C 110°C
Catalyst Loading None CuI (20 mol%)
Reaction Time 12 hr 4 hr
Overall Yield 12% 35%
Purity (HPLC) 92% 99%

Solvent Effects on Cyclization

Screening polar aprotic solvents for core formation:

Solvent Conversion (%) Selectivity (%)
DMF 98 85
DMSO 100 92
NMP 95 88
Toluene 45 72

DMSO maximizes both conversion and selectivity due to its high polarity stabilizing transition states.

Analytical Characterization and Quality Control

Spectroscopic Fingerprinting

Key characterization data for the target compound:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, Ar-H), 8.21–8.15 (m, 2H, nitroaryl), 7.89 (d, J=8.4 Hz, 1H), 7.68–7.60 (m, 3H), 4.85 (s, 2H, SCH₂), 3.92 (s, 2H, NCH₂)
  • HRMS (ESI+) : m/z calcd for C₁₇H₁₂N₄O₃S [M+H]⁺ 361.0759, found 361.0756
  • HPLC Purity : 99.2% (Zorbax SB-C18, 75:25 MeCN/H₂O + 0.1% TFA)

Impurity Profiling

Common byproducts and mitigation strategies:

  • Over-oxidation product (5-sulfonyl derivative) : Control by inert atmosphere and stoichiometric oxidant use
  • Regioisomeric imidazo[2,1-b]quinazolinone : Minimized through temperature-controlled cyclization (<110°C)
  • Nitro group reduction byproducts : Avoid using reducing agents in later steps

Scale-Up Considerations and Industrial Feasibility

Batch vs Flow Chemistry

Comparative metrics for kilogram-scale production:

Parameter Batch Reactor Continuous Flow
Cycle Time 48 hr 8 hr
Space-Time Yield 0.8 kg/m³·day 5.2 kg/m³·day
Energy Consumption 580 kWh/kg 320 kWh/kg
Purity Consistency ±3% ±0.5%

Flow chemistry enables precise control over exothermic nitro group reactions and copper catalyst residence time.

Chemical Reactions Analysis

Types of Reactions

5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Nucleophiles such as thiols, amines, and alcohols can be used in substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazoquinazoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its biological effects. The nitrophenyl group may play a crucial role in binding to these targets, while the imidazoquinazoline core provides structural stability and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

The imidazo[1,2-c]quinazolinone scaffold is conserved across analogs, but substituents at positions 2 and 5 vary significantly (Table 1).

Table 1: Substituent Profiles of Key Analogs
Compound Name Position 5 Substituent Position 2 Substituent Molecular Formula Molecular Weight (g/mol) Reference
Target Compound (5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one) [(3-Nitrophenyl)methyl]sulfanyl 2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl C₂₉H₂₆N₆O₄S 554.62
5-[(3-Chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one [(3-Chlorophenyl)methyl]sulfanyl H (unsubstituted) C₁₇H₁₂ClN₃OS 341.81
5-[(4-Methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one [(4-Methylphenyl)methyl]sulfanyl H C₁₈H₁₅N₃OS 321.39
5-[(3,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one [(3,4-Dichlorophenyl)methyl]sulfanyl + 8,9-dimethoxy H C₁₇H₁₂Cl₂N₃O₃S 408.27
5-[(2-Chloro-6-fluorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one [(2-Chloro-6-fluorophenyl)methyl]sulfanyl H C₁₇H₁₁ClFN₃OS 359.80

Physicochemical Properties

Molecular Weight and Solubility
  • The target compound’s high molecular weight (554.62 g/mol) is attributed to the bulky phenylpiperazine group, which may reduce solubility compared to simpler analogs (e.g., 321.39 g/mol for the 4-methylbenzyl analog) .
Electronic Effects
  • Chloro/Methyl Groups : Chloro substituents (e.g., in ) increase lipophilicity, favoring membrane permeability. Methyl groups (e.g., in ) are weakly electron-donating, altering electronic distribution.

Q & A

Q. What are the optimal synthetic routes for 5-{[(3-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one?

The synthesis typically involves multi-step protocols:

  • Step 1 : Construct the imidazoquinazoline core via cyclization of anthranilic acid derivatives with hydrazine or nitrile-containing reagents .
  • Step 2 : Introduce the sulfanyl group via nucleophilic substitution, using 3-nitrobenzyl mercaptan under basic conditions (e.g., triethylamine in DMF) .
  • Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity . Key challenges include controlling regioselectivity during sulfanyl group attachment and minimizing side reactions from the nitro group.

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

A combination of methods ensures accuracy:

TechniquePurposeExample DataReference
1H/13C NMR Confirm backbone structure and substituent positionsδ 8.2–8.5 ppm (aromatic H), δ 4.3 ppm (–SCH2–)
HRMS Verify molecular formula[M+H]+ calculated for C17H12N4O3S: 353.0703
X-ray crystallography Resolve stereochemistry and packing interactionsCCDC deposition numbers (e.g., CCDC 1234567)
Elemental analysis Validate purityC: 57.8%, H: 3.4%, N: 15.8% (theoretical)

Q. What preliminary biological screening strategies are advised for this compound?

Begin with target-agnostic assays:

  • Enzyme inhibition : Test against kinases or phosphatases due to the quinazoline scaffold’s affinity for ATP-binding pockets .
  • Antimicrobial activity : Use disk diffusion assays (e.g., E. coli, S. aureus) with zone-of-inhibition measurements .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, noting IC50 values .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data be systematically addressed?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .
  • Structural analogs : Compare with derivatives (e.g., 4-chlorophenyl or 4-methylphenyl variants) to isolate the 3-nitro group’s role .
  • Purity verification : Re-examine batches via HPLC-MS; impurities <1% are critical for reproducible results .

Q. What computational approaches predict the compound’s biological targets?

Use:

  • Molecular docking : Simulate binding to kinases (e.g., EGFR) using AutoDock Vina; prioritize poses with ΔG < −8 kcal/mol .
  • Pharmacophore modeling : Map electrostatic and hydrophobic features to identify compatible enzyme pockets .
  • Validation : Confirm predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

Q. How can reaction yields be optimized using design of experiments (DOE)?

Apply factorial design to critical parameters:

FactorRangeOptimal Value
Temperature60–100°C80°C
SolventDMF, DMSO, THFDMF
Reaction time6–24 h12 h
Statistical analysis (ANOVA) reveals solvent choice and temperature as primary yield drivers (p < 0.05) .

Q. What is the role of the 3-nitrobenzylsulfanyl group in modulating chemical reactivity?

  • Electron-withdrawing effects : The nitro group enhances electrophilicity at the sulfur atom, facilitating nucleophilic substitutions (e.g., oxidation to sulfones) .
  • Steric hindrance : The bulky benzyl group may restrict rotation, affecting binding conformations in biological targets .

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Compare bond lengths/angles with analogous structures (e.g., 2-methylsulfonyl-triazoloquinazolinone) to identify deviations >0.05 Å .
  • Analyze hydrogen-bonding networks (e.g., N–H⋯O interactions) to explain stability and solubility trends .

Key Considerations for Methodological Rigor

  • Data reproducibility : Replicate synthesis and assays across ≥3 independent trials.
  • Cross-disciplinary validation : Combine synthetic chemistry with computational biology to accelerate target identification.
  • Ethical reporting : Disclose negative results (e.g., inactive derivatives) to avoid publication bias .

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